molecular formula C8H8Cl2N2O B2406630 2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine CAS No. 77831-51-7

2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine

Cat. No.: B2406630
CAS No.: 77831-51-7
M. Wt: 219.07
InChI Key: FPLPJXAQHSVAMM-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine is an organic compound characterized by the presence of a dichlorophenyl group attached to an ethylamine backbone with a hydroxyimino functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dichloroaniline.

    Formation of Intermediate: The 2,6-dichloroaniline is reacted with an appropriate aldehyde under acidic conditions to form an imine intermediate.

    Hydroxyimino Formation: The imine intermediate is then treated with hydroxylamine hydrochloride to form the hydroxyimino group, resulting in the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The dichlorophenyl group may also interact with hydrophobic pockets within proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorophenylamine: Similar structure but lacks the hydroxyimino group.

    2-(2,6-Dichlorophenyl)ethylamine: Similar structure but lacks the hydroxyimino group.

    2,6-Dichlorobenzaldehyde: Similar aromatic ring structure but different functional groups.

Uniqueness

2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine is unique due to the presence of both the dichlorophenyl and hydroxyimino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(2,6-dichlorophenyl)-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c9-6-2-1-3-7(10)5(6)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLPJXAQHSVAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=NO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)C/C(=N/O)/N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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